molecular formula C15H24N2O B14735649 2-(3-Methyl-4-phenethylpiperazin-1-yl)ethanol CAS No. 5464-96-0

2-(3-Methyl-4-phenethylpiperazin-1-yl)ethanol

Cat. No.: B14735649
CAS No.: 5464-96-0
M. Wt: 248.36 g/mol
InChI Key: IDYQZYRQAGXFCN-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-phenethylpiperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a phenethyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-phenethylpiperazin-1-yl)ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of solid-phase synthesis and photocatalytic methods has also been explored for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-phenethylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted piperazine derivatives.

Scientific Research Applications

2-(3-Methyl-4-phenethylpiperazin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-phenethylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets. For instance, it has been studied as an acetylcholinesterase inhibitor, where it binds to the enzyme’s active site, preventing the breakdown of acetylcholine. This action enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-4-phenethylpiperazin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethyl group and hydroxyl functionality make it a versatile intermediate in various synthetic and medicinal chemistry applications.

Properties

CAS No.

5464-96-0

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C15H24N2O/c1-14-13-16(11-12-18)9-10-17(14)8-7-15-5-3-2-4-6-15/h2-6,14,18H,7-13H2,1H3

InChI Key

IDYQZYRQAGXFCN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CCC2=CC=CC=C2)CCO

Origin of Product

United States

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